dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate
CAS No.:
Cat. No.: VC16191132
Molecular Formula: C14H13BrN2O4
Molecular Weight: 353.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H13BrN2O4 |
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Molecular Weight | 353.17 g/mol |
IUPAC Name | dimethyl 1-benzyl-2-bromoimidazole-4,5-dicarboxylate |
Standard InChI | InChI=1S/C14H13BrN2O4/c1-20-12(18)10-11(13(19)21-2)17(14(15)16-10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Standard InChI Key | CFWNFRQSWCFWTC-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(N(C(=N1)Br)CC2=CC=CC=C2)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate consists of a five-membered imidazole ring substituted with functional groups that influence its reactivity and interactions. Key features include:
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Benzyl group (C₆H₅CH₂): Attached to the nitrogen at position 1, this aromatic moiety enhances lipophilicity and steric bulk, potentially improving membrane permeability in drug candidates .
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Bromine atom: Positioned at carbon 2, bromine introduces electronegativity and serves as a leaving group in nucleophilic substitution reactions .
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Methyl ester groups: Located at carbons 4 and 5, these groups stabilize the molecule against hydrolysis while enabling further derivatization via ester-to-acid conversions .
The molecular formula is C₁₄H₁₃BrN₂O₄, with a calculated molecular weight of 353.17 g/mol.
Spectral and Computational Data
While experimental spectral data for this compound is scarce, predictive tools and analogs suggest:
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IR Spectroscopy: Strong absorption bands near 1720 cm⁻¹ (C=O stretching of esters) and 650 cm⁻¹ (C-Br stretching) .
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NMR Spectroscopy:
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LogP (Octanol-Water Partition Coefficient): Estimated at 2.04 (XLOGP3), indicating moderate lipophilicity suitable for drug-like properties .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate likely follows a multi-step sequence:
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Imidazole Ring Formation: Condensation of glyoxal with ammonia and a dicarbonyl precursor under acidic conditions generates the imidazole core .
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Bromination: Electrophilic bromination at position 2 using bromine or N-bromosuccinimide (NBS) .
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Benzylation: Alkylation of the imidazole nitrogen with benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
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Esterification: Treatment of dicarboxylic acid intermediates with methanol and a catalytic acid (e.g., H₂SO₄) to yield the dimethyl ester .
Representative Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
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Bromination | NBS, DMF, 90°C, 3 hrs | 72% | |
Benzylation | Benzyl bromide, K₂CO₃, DMF, 90°C, 3 hrs | 68% | |
Esterification | Methanol, H₂SO₄, reflux, 12 hrs | 85% |
Key Intermediate: 2-Bromo-1-Benzylimidazole-4,5-Dicarboxylic Acid
The dicarboxylic acid precursor (PubChem CID 69867510) is critical for ester synthesis. Its properties include:
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Solubility: Poor in water (~0.25 mg/mL) but soluble in DMSO and DMF .
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Reactivity: Carboxylic acid groups facilitate esterification or amide bond formation .
Applications in Pharmaceutical Research
Antibiotic Development
Brominated imidazoles exhibit broad-spectrum antimicrobial activity. For example, ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate (CAS 95470-42-1) demonstrates inhibitory effects against Gram-positive bacteria (MIC = 8 µg/mL) . The dimethyl ester analog may serve as a prodrug, with esterases in vivo converting it to the active carboxylic acid form .
Enzyme Inhibition
Imidazole derivatives are known inhibitors of cytochrome P450 enzymes. Computational studies suggest dimethyl 1-benzyl-2-bromoimidazole-4,5-dicarboxylate binds to CYP1A2 (Kᵢ = 0.8 µM), a target in drug metabolism and toxicity studies .
Antiviral Activity
Structural analogs with bromine substituents show promise against RNA viruses. Molecular docking indicates interaction with viral protease active sites (binding energy = -9.2 kcal/mol) .
Future Perspectives
Targeted Drug Delivery
Functionalization of the ester groups with polyethylene glycol (PEG) chains could enhance solubility and bioavailability for intravenous formulations.
Green Chemistry Approaches
Exploring biocatalytic esterification using lipases may reduce reliance on harsh acids and improve reaction sustainability.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the benzyl and bromine substituents could optimize potency against resistant bacterial strains.
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